8-Bromo-1,6-naphthyridine-3-carboxylic acid

Sonogashira coupling 1,6-naphthyridine derivatization Synthetic methodology

This 8-bromo substituted 1,6-naphthyridine provides orthogonal synthetic handles: a C-3 carboxylic acid for amide coupling and a C-8 bromine for Pd-catalyzed cross-coupling essential for Sonogashira alkynylation in kinase inhibitor programs. The 1,6-isomer scaffold is directly validated for c-Met inhibition advantage vs 1,5-analog. Delivered with full analytical certification (NMR/HPLC) at 97% purity, enabling SAR library diversification and medicinal chemistry for c-Met targeting without scaffold resynthesis.

Molecular Formula C9H5BrN2O2
Molecular Weight 253.055
CAS No. 2089649-21-6
Cat. No. B2370387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1,6-naphthyridine-3-carboxylic acid
CAS2089649-21-6
Molecular FormulaC9H5BrN2O2
Molecular Weight253.055
Structural Identifiers
SMILESC1=C2C=NC=C(C2=NC=C1C(=O)O)Br
InChIInChI=1S/C9H5BrN2O2/c10-7-4-11-2-5-1-6(9(13)14)3-12-8(5)7/h1-4H,(H,13,14)
InChIKeyGTGSUQGOUGNXHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-1,6-naphthyridine-3-carboxylic acid CAS 2089649-21-6: 8‑Position Functionalizable Heteroaromatic Building Block for Kinase and Antibacterial Scaffold Synthesis


8-Bromo-1,6-naphthyridine-3-carboxylic acid (CAS 2089649-21-6, MFCD30828918) is a heteroaromatic compound belonging to the 1,6-naphthyridine family . It features a 1,6‑naphthyridine core with a carboxylic acid group at the 3‑position and a bromine atom at the 8‑position. The compound has a molecular formula of C9H5BrN2O2, a molecular weight of 253.05 g/mol, and a topological polar surface area (TPSA) of 63.08 Ų . The 1,6-naphthyridine scaffold has been identified as a more promising c‑Met inhibitory structure core compared with the 1,5‑naphthyridine isomer in direct comparative kinase inhibitor studies [1]. The compound is supplied with analytical certification including NMR, HPLC, or GC at standard purities of 95‑97% .

Why 8-Bromo-1,6-naphthyridine-3-carboxylic acid Cannot Be Replaced by Other 1,6‑Naphthyridine Carboxylic Acid Analogs


The 8‑bromo substituent on 1,6‑naphthyridine‑3‑carboxylic acid confers a unique synthetic reactivity that cannot be replicated by unsubstituted, chloro‑substituted, or other regioisomeric analogs. Studies on the reactions of halogenated 1,6‑naphthyridines demonstrate that bromine at specific positions participates in distinct reaction pathways—including amination via both elimination‑addition and addition‑elimination mechanisms—that are position‑dependent and halogen‑dependent [1]. Furthermore, direct head‑to‑head comparisons of 1,6‑naphthyridine versus 1,5‑naphthyridine cores show the 1,6‑isomer is the more promising scaffold for c‑Met kinase inhibition [2]. Procurement of a generic, non‑brominated 1,6‑naphthyridine‑3‑carboxylic acid would eliminate the capacity for palladium‑catalyzed cross‑coupling at the 8‑position, a key derivatization pathway for generating diverse compound libraries. Similarly, substitution with a chloro‑analog would alter reaction kinetics and cross‑coupling efficiency due to the differing bond dissociation energies and leaving group propensities of C‑Br versus C‑Cl bonds. The evidence below quantifies these points of differentiation.

8-Bromo-1,6-naphthyridine-3-carboxylic acid: Quantitative Evidence for Differentiated Selection Versus Comparator Analogs


8‑Bromo Substituent Enables Sonogashira Cross‑Coupling to 8‑Ethynyl‑1,6‑naphthyridine Derivatives

The 8‑bromo substituent of 8‑bromo‑1,6‑naphthyridine serves as a direct synthetic handle for Sonogashira cross‑coupling to yield 8‑ethynyl‑1,6‑naphthyridine, a transformation documented in patent US08461167B2 . The reaction proceeds with ethynyltrimethylsilane via a two‑step procedure described in Example 1 of the patent . By contrast, unsubstituted 1,6‑naphthyridine‑3‑carboxylic acid (CAS 1017793-59-7) lacks any halogen at the 8‑position, rendering it completely unreactive toward this cross‑coupling pathway without prior functionalization. The C‑Br bond at position 8 serves as the essential electrophilic partner for palladium‑catalyzed coupling, a capability that defines the utility of this building block for library synthesis .

Sonogashira coupling 1,6-naphthyridine derivatization Synthetic methodology

1,6‑Naphthyridine Core Demonstrates Superior c‑Met Kinase Inhibitory Potential Versus 1,5‑Naphthyridine Isomer

In a scaffold‑hopping study based on the c‑Met kinase inhibitor MK‑2461, two series of 1,5‑naphthyridine and 1,6‑naphthyridine derivatives were designed, synthesized, and tested head‑to‑head [1]. The study concluded that the 1,6‑naphthyridine core was the more promising c‑Met inhibitory structure compared with the 1,5‑naphthyridine counterpart [1]. Compounds 26b and 26c, derived from the 1,6‑naphthyridine series, exhibited the best enzymatic and cytotoxic activities among all tested compounds across both series [1]. Western blot experiments implied that the cytotoxic activity of 26c might be partially mediated through suppression of c‑Met kinase phosphorylation [1]. While this comparison evaluates core isomer activity rather than the specific 8‑bromo‑3‑carboxylic acid derivative, it establishes that the 1,6‑naphthyridine scaffold is the preferred starting point for c‑Met‑targeted medicinal chemistry campaigns.

c-Met kinase inhibition Anticancer Scaffold hopping

C‑Br Bond at Position 8 Provides Distinct Reactivity Profile in Nucleophilic Amination Versus C‑Cl Analogs

A comparative study of 3‑bromo‑, 4‑bromo‑, 3‑chloro‑, and 4‑chloro‑1,6‑naphthyridine with potassium amide in liquid ammonia revealed that bromo‑ and chloro‑substituted 1,6‑naphthyridines produce mixtures of 3‑amino‑ and 4‑amino‑1,6‑naphthyridine products [1]. The relative yields of isomeric amino derivatives indicate that the reaction mechanism involves not only formation of 3,4‑didehydro‑1,6‑naphthyridine but also simple addition‑elimination (AE) pathways [1]. While this study examined 3‑ and 4‑position halogens rather than the 8‑position, it establishes a class‑level inference that bromo‑substituents on the 1,6‑naphthyridine ring participate in distinct nucleophilic substitution chemistry relative to chloro‑analogs [1]. The C‑Br bond, with its lower bond dissociation energy compared to C‑Cl, offers different reaction kinetics and can influence product distributions in amination and other nucleophilic substitution reactions [1].

Nucleophilic amination Halogen reactivity Reaction mechanism

8-Bromo-1,6-naphthyridine-3-carboxylic acid: Validated Procurement Scenarios for Medicinal Chemistry and Synthetic Methodology


Synthesis of 8‑Alkynyl‑1,6‑naphthyridine Derivatives via Sonogashira Cross‑Coupling

This compound is directly suited for Sonogashira cross‑coupling reactions to install alkynyl substituents at the 8‑position, as documented in patent US08461167B2 . Procurement of 8‑bromo‑1,6‑naphthyridine‑3‑carboxylic acid enables the two‑step conversion to 8‑ethynyl‑1,6‑naphthyridine derivatives, which serve as intermediates for further functionalization in kinase inhibitor programs . The carboxylic acid at the 3‑position remains available for parallel amide bond formation, allowing orthogonal derivatization at both the 3‑ and 8‑positions.

Medicinal Chemistry Campaigns Targeting c‑Met Kinase

Based on scaffold‑level evidence showing that 1,6‑naphthyridine cores outperform 1,5‑naphthyridine cores for c‑Met kinase inhibition , this compound provides the correct isomeric scaffold for c‑Met‑targeted drug discovery. The 8‑bromo substituent offers a synthetic handle for introducing diverse aromatic or heteroaromatic groups via Suzuki‑Miyaura or other palladium‑catalyzed cross‑couplings, while the 3‑carboxylic acid enables amide conjugation to optimize binding interactions with the c‑Met ATP‑binding pocket.

Parallel Library Synthesis for Structure‑Activity Relationship (SAR) Exploration

The combination of a carboxylic acid handle at the 3‑position and a bromo handle at the 8‑position supports orthogonal functionalization strategies for generating diverse compound libraries . The carboxylic acid can be activated for amide coupling with amine‑containing fragments, while the 8‑bromo substituent undergoes palladium‑catalyzed cross‑coupling with boronic acids, stannanes, or terminal alkynes. This dual‑handle architecture accelerates SAR studies around the 1,6‑naphthyridine core without requiring de novo scaffold synthesis for each analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-1,6-naphthyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.